2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole
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Overview
Description
2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound with a molecular weight of 238.29 g/mol It is known for its unique structure, which includes a benzimidazole core linked to a phenyl and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with 1-(2-phenylethyl)-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole: Similar structure but with an ethyl group instead of a phenylethyl group.
2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole: Lacks the phenylethyl group, making it less complex.
Uniqueness
2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C23H22N2O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-18-11-13-20(14-12-18)26-17-23-24-21-9-5-6-10-22(21)25(23)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
InChI Key |
MFPICMWOALZLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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